2-[(Phenylamino)methyl]aniline dihydrochloride
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Overview
Description
- It is also known by various synonyms, including 3-CHLORO-2,4-TRIMETHYLENENGLUTACONDIANIL HYDROCHLORIDE and N-[(3-(ANILINOMETHYLENE)-2-CHLORO-1-CYCLOHEXEN-1-YL)METHYLENE]ANILINE MONOHYDROCHLORIDE .
- The compound appears as a solid and has a melting point of 224°C (decomposition) when stored under inert gas (nitrogen or argon) at 2-8°C .
2-[(Phenylamino)methyl]aniline dihydrochloride: is a chemical compound with the following properties:
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Reactivity and Reactions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for this compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-[(Phenylamino)methyl]aniline dihydrochloride, also known as a phenylamino derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C13H14Cl2N2
Molecular Weight : 273.17 g/mol
IUPAC Name : this compound
Canonical SMILES : C1=CC=C(C=C1)C(CN)N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antiproliferative effects against cancer cell lines and its interaction with specific biological targets.
Antiproliferative Activity
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism of action for this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Interaction with Enzymatic Targets : It has been shown to inhibit specific enzymes involved in tumor metabolism, which is crucial for cancer cell survival.
- Molecular Docking Studies : In silico studies suggest that the compound binds effectively to target proteins involved in cancer pathways, enhancing its biological efficacy.
Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The research utilized gene expression analysis to identify pathways affected by the compound, highlighting its role in apoptosis and cell cycle regulation.
Study 2: Molecular Interaction Studies
Molecular docking simulations were performed to elucidate the binding affinity of the compound with key receptors involved in cancer progression. The results indicated high binding scores, suggesting strong interactions that may lead to effective inhibition of target pathways.
Properties
Molecular Formula |
C13H16Cl2N2 |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(anilinomethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-9,15H,10,14H2;2*1H |
InChI Key |
BPKJYMHWEQWZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
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